molecular formula C14H14O2S B6379853 2-Methoxy-4-(4-methylthiophenyl)phenol CAS No. 1261926-98-0

2-Methoxy-4-(4-methylthiophenyl)phenol

Cat. No.: B6379853
CAS No.: 1261926-98-0
M. Wt: 246.33 g/mol
InChI Key: PDFYPBBFFMSDCR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylthiophenyl)phenol is a phenolic compound characterized by a methoxy group at the C2 position and a 4-methylthiophenyl substituent at the C4 position of the phenol ring. The 4-methylthiophenyl group introduces a sulfur atom into the structure, which may influence its physicochemical properties and bioactivity. Instead, the evidence focuses on structurally analogous compounds with variations in the C4 substituent, such as allyl, propenyl, or methylphenyl groups.

Properties

IUPAC Name

2-methoxy-4-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-16-14-9-11(5-8-13(14)15)10-3-6-12(17-2)7-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYPBBFFMSDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylthiophenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylthiophenol and 2-methoxyphenol.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete reaction.

    Reaction Mechanism: The reaction mechanism involves the nucleophilic substitution of the methoxy group on the phenol ring with the methylthio group from 4-methylthiophenol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.

    Catalysts: The use of catalysts to increase the reaction rate and yield.

    Purification: The purification of the final product using techniques such as distillation or crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylthiophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or methoxy derivatives.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid or halogens.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and methoxy derivatives.

    Substitution: Nitrated or halogenated phenol derivatives.

Scientific Research Applications

2-Methoxy-4-(4-methylthiophenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylthiophenyl)phenol involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.

Comparison with Similar Compounds

Structural Variations and Key Compounds

The following compounds share the 2-methoxy-phenol backbone but differ in their C4 substituents:

2-Methoxy-4-(2-propenyl)phenol (Eugenol): Contains a 2-propenyl (allyl) group at C4 .

2-Methoxy-4-(1-propenyl)-phenol: Features a 1-propenyl substituent (positional isomer of allyl) .

2-Methoxy-4-(2-methylphenyl)phenol: Bears a 2-methylphenyl group at C4 .

Bioactivity and Functional Properties

Table 1: Bioactivity Comparison of Key Compounds
Compound Antiviral Activity Antibacterial/Antimicrobial Activity Antioxidant Activity Cytotoxicity/Toxicity References
2-Methoxy-4-(2-propenyl)phenol - Inhibits HSV-2 (IC₅₀: 16.2–25.6 mg/mL) .
- 18.5% inhibition of human coronavirus 229E at 150 μg/mL .
Broad-spectrum activity against bacteria . Strong radical scavenger; superior to BHA . Non-cytotoxic at 15–250 mg/mL .
2-Methoxy-4-(1-propenyl)-phenol Not reported. Not explicitly reported (part of antimicrobial fractions). Detected in antioxidant-rich fractions . Predicted hepatotoxicity (probability: 0.67) and carcinogenicity .
2-Methoxy-4-(2-methylphenyl)phenol No data available. No data available. No data available. No data available.
Table 2: Substituent Effects on Bioactivity
Substituent Key Observations
2-Propenyl (Allyl) - Enhances antiviral specificity (e.g., HSV-2 > coronavirus) .
- Non-cytotoxic at high concentrations, suitable for therapeutic applications .
1-Propenyl - Associated with hepatotoxicity and immunotoxicity risks .
- Positional isomerism may reduce bioactivity compared to allyl derivatives.
Methylphenyl - Limited data; steric bulk of the aromatic substituent may reduce solubility or bioavailability.

Mechanistic Insights and Research Findings

  • Antiviral Activity: Eugenol (2-propenyl derivative) shows dose-dependent inhibition of HSV-2, likely due to interference with viral replication machinery . Its lower efficacy against coronavirus (18.5% inhibition) suggests target specificity .
  • Antioxidant Capacity: Eugenol exhibits superior radical scavenging activity compared to BHA, attributed to its phenolic hydroxyl and electron-donating methoxy group .
  • Toxicity Profile : The 1-propenyl derivative’s hepatotoxicity (predicted probability: 0.67) highlights the impact of substituent orientation on metabolic pathways .

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